N,N-Dimethyl-6-phenylhex-4-en-1-amine
Description
N,N-Dimethyl-6-phenylhex-4-en-1-amine is an aliphatic amine derivative featuring a six-carbon chain (hexene backbone) with a double bond at the 4th position and a phenyl group substituted at the 6th carbon. The dimethylamino group (-N(CH₃)₂) is located at the terminal (1st) carbon. Its molecular formula is C₁₄H₂₁N, with a molecular weight of 203.33 g/mol. Structurally, the compound combines aromatic (phenyl) and unsaturated (alkene) moieties, which may confer unique physicochemical properties such as moderate lipophilicity and electronic conjugation.
Properties
CAS No. |
61308-45-0 |
|---|---|
Molecular Formula |
C14H21N |
Molecular Weight |
203.32 g/mol |
IUPAC Name |
N,N-dimethyl-6-phenylhex-4-en-1-amine |
InChI |
InChI=1S/C14H21N/c1-15(2)13-9-4-3-6-10-14-11-7-5-8-12-14/h3,5-8,11-12H,4,9-10,13H2,1-2H3 |
InChI Key |
JOQCVHOEWSIVJB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCC=CCC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Isomers and Positional Analogs
The positional arrangement of functional groups significantly influences chemical behavior. Below is a comparative analysis with key analogs:
Table 1: Structural and Molecular Comparison
Key Observations :
In contrast, the double bond at C3 in N,N-Dimethyl-4-phenylhex-3-en-1-amine creates a conjugated system closer to the phenyl group, which may enhance electronic delocalization and reactivity.
Phenyl Substitution :
- A phenyl group at C6 (target) places aromaticity at the chain terminus, possibly reducing steric hindrance near the amine group. Conversely, the phenyl at C4 in creates a bulkier central region, which could hinder rotational freedom or intermolecular interactions.
Amine Substitution :
- The N,N-dimethyl group in both alkenyl amines enhances lipophilicity compared to the primary amine in 2,2-diphenylethan-1-amine . This modification may improve membrane permeability in biological systems but reduce hydrogen-bonding capacity.
Physicochemical Properties (Theoretical)
- Solubility: The N,N-dimethyl group and phenyl substitution likely render the compound poorly soluble in water but soluble in organic solvents (e.g., dichloromethane, ethanol).
- Boiling Point : The presence of a double bond may slightly lower the boiling point compared to saturated analogs due to reduced van der Waals interactions.
Q & A
Q. What are the recommended synthetic routes for N,N-Dimethyl-6-phenylhex-4-en-1-amine?
- Methodological Answer : The synthesis typically involves alkylation of a primary amine precursor (e.g., 6-phenylhex-4-en-1-amine) with methylating agents like methyl iodide or dimethyl sulfate under basic conditions. A Wittig or Heck reaction may be employed to introduce the 4-en moiety. Protecting groups (e.g., tert-butoxy) can prevent undesired side reactions during alkylation, as demonstrated in analogous amine syntheses . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended. Validate intermediates using H/C NMR and GC-MS.
Q. How can the purity and structural integrity of This compound be characterized?
- Methodological Answer :
- Purity : Use gas chromatography (GC) with flame ionization detection (FID) or high-performance liquid chromatography (HPLC) with UV detection (λ ~255 nm, based on analogous amines ).
- Structural Confirmation : Employ H/C NMR to identify methyl groups (δ ~2.2 ppm for N–CH) and the alkene proton (δ ~5.3 ppm). Mass spectrometry (EI-MS) confirms molecular weight (CHN, MW = 203.32 g/mol). For stereochemical assignment of the double bond (E/Z), nuclear Overhauser effect (NOE) NMR or X-ray crystallography using SHELXL refinement is critical .
Q. What safety precautions are essential when handling this compound?
- Methodological Answer : Based on structurally similar amines (e.g., 4-undecen-1-amine derivatives), assume acute toxicity (oral LD >300 mg/kg) and skin/eye irritation potential. Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Store at –20°C in airtight containers. Spills should be neutralized with dilute acetic acid and absorbed with inert material . Always consult Safety Data Sheets (SDS) for analogous compounds until compound-specific data is available.
Advanced Research Questions
Q. How can the stereochemistry of the 4-en moiety be resolved experimentally?
- Methodological Answer :
- Chiral Chromatography : Use a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to separate E/Z isomers.
- X-ray Crystallography : Co-crystallize the compound with a heavy atom (e.g., bromine derivative) and refine the structure using SHELXL. The double bond geometry (C=C–C–N torsion angle) will confirm E/Z configuration .
- Computational Modeling : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can predict relative stability of isomers, corroborated by experimental data .
Q. How can reaction mechanisms involving This compound be analyzed?
- Methodological Answer :
- Kinetic Studies : Monitor reaction progress via in situ FTIR or NMR to track intermediate formation. For nucleophilic reactions (e.g., alkylation), vary temperature and measure rate constants (Arrhenius plots).
- Isotopic Labeling : Use N-labeled amine to trace N–CH group participation in catalysis.
- DFT Simulations : Calculate transition states and activation energies for proposed pathways (e.g., amine-assisted C–H activation) using Gaussian or ORCA software .
Q. How can reaction conditions be optimized for synthesizing derivatives of This compound?
- Methodological Answer :
- Design of Experiments (DoE) : Use a fractional factorial design to test variables (catalyst loading, solvent polarity, temperature). For Pd-catalyzed coupling, optimize ligand (e.g., XPhos) and base (KPO) ratios.
- High-Throughput Screening : Employ robotic liquid handlers to test 96-well plate reaction arrays. Analyze yields via UPLC-MS.
- Quality Control : Adhere to USP standards for reagent purity (e.g., ≥98% by GC) to ensure reproducibility .
Contradictions and Limitations
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